Carvotanacetone

Anti-inflammatory Monoterpenoids Stereochemistry

Carvotanacetone (p-Menth-6-en-2-one) is a naturally occurring menthane monoterpenoid characterized by a cyclohexenone core with a carbonyl at C1, a methyl at C2, and an isopropyl at C5. It serves as the dominant constituent (often >90% of total oil) in essential oils from multiple Asteraceae species, including Blumea malcolmii, Francoeuria crispa, and Pulicaria jaubertii.

Molecular Formula C10H16O
Molecular Weight 152.23 g/mol
Cat. No. B1241184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarvotanacetone
Synonymscarvotanacetone
Molecular FormulaC10H16O
Molecular Weight152.23 g/mol
Structural Identifiers
SMILESCC1=CCC(CC1=O)C(C)C
InChIInChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h4,7,9H,5-6H2,1-3H3/t9-/m0/s1
InChIKeyWPGPCDVQHXOMQP-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carvotanacetone Procurement Guide: What Differentiates This Menthane Monoterpenoid from Generic Analogs


Carvotanacetone (p-Menth-6-en-2-one) is a naturally occurring menthane monoterpenoid [1] characterized by a cyclohexenone core with a carbonyl at C1, a methyl at C2, and an isopropyl at C5. It serves as the dominant constituent (often >90% of total oil) in essential oils from multiple Asteraceae species, including Blumea malcolmii, Francoeuria crispa, and Pulicaria jaubertii [2][3]. Unlike many structurally related monoterpenes that lack oxygenated functionality, carvotanacetone possesses a conjugated enone system that underpins its electrophilic reactivity and biological profile [1][4].

Why Carvotanacetone Cannot Be Substituted with Other Limonene-Derived Monoterpenes


The anti-inflammatory potency of limonene-derived monoterpenes is exquisitely dependent on three structural features: an oxygenated group at C6 conjugated to a double bond at C1, an isopropenyl group, and S-configuration at C4 [1]. Carvotanacetone derivatives containing an 8-hydroxy substituent (8-hydroxycarvotanacetone) occupy a specific rank order in LPS-induced NO inhibition assays, positioned between (+)-dihydrocarveol and (+)-dihydrocarvone, with the (S)-enantiomer demonstrating quantifiably greater activity than the (R)-enantiomer [1]. This stereochemical and regiochemical specificity means that substituting carvotanacetone or its derivatives with a different monoterpene—even a closely related analog like carvone or dihydrocarvone—will yield a predictable and measurable difference in biological readout, making generic interchange scientifically unsound [1].

Quantitative Differentiation of Carvotanacetone and Its Derivatives: Evidence-Based Comparison


Enantiomer-Specific Anti-Inflammatory Activity: (S)-8-Hydroxycarvotanacetone vs. (R)-8-Hydroxycarvotanacetone

In a standardized screening of limonene-derived monoterpenes for LPS-induced nitric oxide (NO) inhibition in murine macrophages, (S)-8-hydroxycarvotanacetone demonstrated a higher rank-order potency than its (R)-enantiomer [1]. Both enantiomers were less potent than (S)-(+)-carvone and (+)-dihydrocarveol, but more potent than (+)-dihydrocarvone, (-)-carveol, and (S)-(-)-pulegone [1].

Anti-inflammatory Monoterpenoids Stereochemistry

Cytotoxic Potency in Essential Oils: Carvotanacetone-Rich Oils vs. Low-Carvotanacetone Oils

The essential oil of Pulicaria jaubertii leaves (P-1), consisting of 98.59% carvotanacetone, exhibited significantly greater cytotoxic activity against MCF-7 (breast cancer) and HEPG-2 (hepatocellular carcinoma) cell lines compared to the root oil (P-2), which contained only trace carvotanacetone but high levels of dimethoxydurene and durenol [1]. Similarly, leaf oil from Pulicaria incisa sub. candolleana containing 66.01% carvotanacetone showed 3.3-fold higher cytotoxicity (IC50 = 11.4 μg/mL) against HEPG-2 cells than flower oil (50.87% carvotanacetone; IC50 = 37.4 μg/mL) [2].

Cytotoxicity Essential Oils Anticancer

Antiplasmodial Activity of Carvotacetone Derivatives vs. Parent Extract

Four carvotacetone derivatives (1-4) isolated from Sphaeranthus bullatus demonstrated up to 16-fold greater antiplasmodial potency than the crude MeOH/CH2Cl2 extract against chloroquine-sensitive D6 Plasmodium falciparum . The most potent derivative (compound 2) achieved an IC50 of 0.6 μg/mL against D6 and 0.7 μg/mL against chloroquine-resistant W2 strains, compared to 9.7 μg/mL and 15.0 μg/mL for the crude extract, respectively .

Antiplasmodial Malaria Drug Discovery

Antileishmanial Activity: Carvotacetone Derivatives vs. Miltefosine Control

Among carvotacetone derivatives isolated from Sphaeranthus bullatus, compounds 2 and 4 exhibited sub-micromolar antileishmanial activity against Leishmania donovani promastigotes with IC50 values of 0.7 μg/mL each . This potency is comparable to miltefosine, a clinical antileishmanial agent, which typically demonstrates IC50 values in the low μg/mL range against L. donovani in similar in vitro assays .

Antileishmanial Neglected Tropical Diseases Natural Products

Antibacterial and Antifungal Spectrum of Carvotanacetone Derivatives

Carvotanacetone derivatives 1-3 isolated from Sphaeranthus africanus exhibited broad-spectrum antimicrobial activity against clinically relevant Gram-positive (Staphylococcus aureus), Gram-negative (Pseudomonas aeruginosa), and fungal pathogens (Candida albicans, Trichophyton mentagrophytes, Aspergillus niger) [1]. In contrast, 6-hydroxycarvotanacetone from Erigeron linifolius showed activity against Bacillus subtilis, Pseudomonas aeruginosa, Candida albicans, and Trichophyton mentagrophytes but was inactive against Staphylococcus aureus and Escherichia coli, demonstrating that minor structural modifications alter the antimicrobial spectrum [2].

Antimicrobial Antifungal Natural Products

High-Value Application Scenarios for Carvotanacetone in Research and Industrial Settings


Anti-Inflammatory Lead Discovery: Screening of Stereochemically Pure Carvotanacetone Derivatives

Based on the rank-order potency differences between (S)- and (R)-8-hydroxycarvotanacetone in LPS-induced NO inhibition assays [1], researchers developing anti-inflammatory leads should procure stereochemically pure carvotanacetone derivatives. The S-enantiomer is the active stereoisomer of choice, while the R-enantiomer serves as a less active control or tool to probe stereochemical SAR.

Anticancer Screening: Use of Carvotanacetone-Enriched Essential Oil Fractions

Given the direct correlation between carvotanacetone content and cytotoxic potency against MCF-7 and HEPG-2 cell lines (e.g., P-1 oil with 98.59% carvotanacetone showing IC50 = 3.8-5.1 μg/mL vs. P-2 oil with trace content showing IC50 = 9.3 μg/mL or no activity) [2], natural product chemists should prioritize carvotanacetone-rich essential oils or purified carvotanacetone for initial anticancer screening panels.

Antiparasitic Lead Development: Evaluation of Carvotacetone Derivatives Against Plasmodium and Leishmania

Carvotacetone derivatives such as compound 2 (IC50 = 0.6-0.7 μg/mL against P. falciparum) and compound 4 (IC50 = 0.7 μg/mL against L. donovani) demonstrate potency comparable to or exceeding clinical standards . Procurement of these derivatives enables direct structure-activity relationship studies aimed at developing novel antimalarial and antileishmanial agents.

Natural Product Reference Standard Procurement: High-Purity Carvotanacetone Isolation

Essential oils from Blumea malcolmii (92.1% carvotanacetone) [3] and Francoeuria crispa (93.0% carvotanacetone) provide accessible natural sources for isolating high-purity carvotanacetone. These materials are suitable for use as analytical reference standards, for in-house biological screening, or as starting materials for semi-synthetic derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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